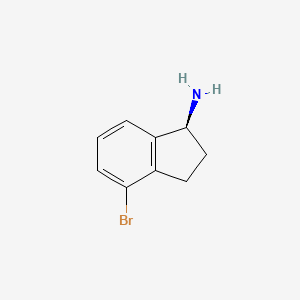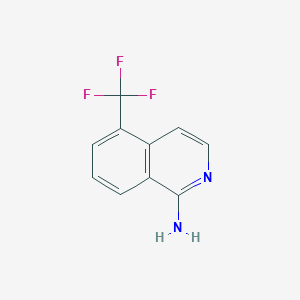
丁氧基钇(III)溶液
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yttrium(III) butoxide, also known as yttrium tri-butoxide or Y(OBu)3, is an inorganic compound commonly used in the synthesis of organic compounds, as a catalyst in chemical reactions, and in various scientific and laboratory applications. It is a colorless, odorless solid with a melting point of 183°C. Yttrium(III) butoxide is a strong Lewis acid, meaning it can donate a pair of electrons to form a covalent bond with an electron-rich species, such as a Lewis base. It is also highly soluble in common organic solvents, such as ethanol and acetone.
科学研究应用
先进材料的前驱体
丁氧基钇(III): 是一种用于合成各种先进材料的前驱体。 它在生产氧化钇(Y2O3)纳米粒子方面特别有用,由于其高介电常数和热稳定性,这些纳米粒子在电子和光学领域有着广泛的应用 {svg_1}.
固体氧化物燃料电池
该化合物用于制备固体氧化物燃料电池(SOFCs)的复合膜电极。 SOFCs 是一种通过燃料的电化学转化产生电能的燃料电池,而钇基化合物可以提高其效率和耐久性 {svg_2}.
生物医学成像
在生物医学领域,从丁氧基钇(III)衍生的钇化合物用于成像目的。 它们可以掺杂其他稀土元素,制成在磁共振成像(MRI)和其他成像技术中都有用的材料 {svg_3}.
光动力疗法
丁氧基钇(III)也是用于光动力疗法(PDT)的化合物的起始材料。 PDT 是一种使用光敏剂和光产生活性氧物种杀死附近细胞的治疗方法,常用于癌症治疗 {svg_4}.
光电子学
光电子行业受益于钇基材料的磷光特性。 这些材料用于需要发光的设备,如LED 和激光,其中钇化合物充当磷光体的基质材料 {svg_5}.
催化
丁氧基钇(III) 在各种化学反应中充当催化剂。 它能够与有机分子形成稳定的络合物,使其在合成有机化学中具有价值,特别是在不对称合成中 {svg_6}.
作用机制
Target of Action
Yttrium(III) butoxide solution is primarily used as a precursor to composite film electrodes for solid oxide fuel cells . The primary target of this compound is the fuel cell electrode , where it plays a crucial role in the generation of electricity.
Result of Action
The result of Yttrium(III) butoxide solution’s action is the formation of a composite film electrode in solid oxide fuel cells . This electrode facilitates the flow of electricity, enabling the fuel cell to generate power.
安全和危害
Yttrium(III) butoxide solution is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), reproductive toxicant (Category 2), and specific target organ toxicant (Category 3 for the central nervous system and Category 2 for inhalation) . It may be fatal if swallowed and enters airways .
未来方向
Yttrium oxide is widely used to make phosphors, yttria lasers, gas lighting, dental ceramics, microwave filters, superconductors, high-temperature coatings, and heat radiators . The modification of yttrium (III) oxide particles by simultaneous adsorption of poly (acrylic acid) and poly (ethylene glycol) has potential applications in wastewater treatment .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Yttrium(III) butoxide solution can be achieved through a simple reaction between Yttrium(III) chloride and butanol in the presence of a base such as sodium hydroxide.", "Starting Materials": ["Yttrium(III) chloride", "butanol", "sodium hydroxide"], "Reaction": [ "Add Yttrium(III) chloride to a round-bottom flask containing butanol.", "Add a small amount of sodium hydroxide to the flask to act as a catalyst.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter off any solid impurities.", "The resulting solution is Yttrium(III) butoxide solution." ] } | |
| 111941-71-0 | |
分子式 |
C12H30O3Y |
分子量 |
311.27 g/mol |
IUPAC 名称 |
butan-1-ol;yttrium |
InChI |
InChI=1S/3C4H10O.Y/c3*1-2-3-4-5;/h3*5H,2-4H2,1H3; |
InChI 键 |
DFOMPYFFBAELGP-UHFFFAOYSA-N |
SMILES |
CCCCO.CCCCO.CCCCO.[Y] |
规范 SMILES |
CCCCO.CCCCO.CCCCO.[Y] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1141565.png)




![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)

